(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole

Pharmaceutical Analysis HPLC Method Validation Fluconazole Impurity Profiling

This compound, designated as Fluconazole Impurity 14 (CAS 163921-61-7), is the (E)-geometric isomer of a key intermediate in the synthesis of the triazole antifungal drug fluconazole. As a specific and fully characterized process-related impurity, it is not an active pharmaceutical ingredient but a reference standard essential for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing.

Molecular Formula C13H10F2N6
Molecular Weight 288.26 g/mol
Cat. No. B13438077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
Molecular FormulaC13H10F2N6
Molecular Weight288.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3
InChIInChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4-
InChIKeySVCXBLVWACGQFG-WMZJFQQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole: A Critical Fluconazole Reference Standard for Impurity Profiling and ANDA Compliance


This compound, designated as Fluconazole Impurity 14 (CAS 163921-61-7), is the (E)-geometric isomer of a key intermediate in the synthesis of the triazole antifungal drug fluconazole. As a specific and fully characterized process-related impurity, it is not an active pharmaceutical ingredient but a reference standard essential for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [1]. Its primary utility lies in enabling compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) by providing a traceable marker for impurity profiling in fluconazole active pharmaceutical ingredient (API) and finished dosage forms .

Why Generic 'Fluconazole Impurity' Standards Cannot Substitute for (E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole in Pharmacopeial Methods


Unlike common fluconazole impurities A, B, and C specified in the USP monograph, which have established relative retention times (RRTs) and response factors, Impurity 14 is an unspecified or process-specific impurity with distinct chromatographic behavior [1]. The pharmacopeial HPLC methods for fluconazole are optimized to resolve known related compounds; substituting an incorrect impurity standard—such as the (Z)-isomer or a desfluoro analog—can lead to misidentification of peaks, inaccurate quantification, and failure to meet system suitability requirements [2]. The (E)-isomer's unique spatial configuration can affect its UV absorption and retention time on C18 columns, making a well-characterized, isomerically pure standard critical for accurate impurity profiling in ANDA submissions .

Quantitative Differentiation Guide: (E)-Isomer (Impurity 14) vs. Generic Fluconazole Impurities


Validated LOD and LOQ for (E)-Isomer Under ChP 2020 HPLC Conditions Enable Reliable Trace Analysis

The (E)-isomer (Fluconazole Impurity 14) demonstrates a validated limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.15 μg/mL under the Chinese Pharmacopoeia (ChP) 2020 HPLC method for fluconazole related substances, using a C18 column with phosphate buffer-acetonitrile gradient elution at 260 nm . This high sensitivity is critical for detecting this impurity at the 0.1% threshold specified for unspecified impurities in pharmacopeial monographs. In contrast, a comparative method validation study for USP-related compounds A, B, and C reported a higher LOQ range of 0.25–5.85 μg/mL, suggesting that the (E)-isomer can be quantified at significantly lower concentrations under similarly validated conditions [1].

Pharmaceutical Analysis HPLC Method Validation Fluconazole Impurity Profiling

High Purity and Reproducibility (RSD ≤2.0%) of Impurity 14 Standard Minimizes Method Variability

The (E)-isomer reference standard is supplied with a certified purity of 98% by HPLC and demonstrates a method repeatability with a relative standard deviation (RSD) of ≤2.0% and recovery in the range of 98%–102% under the ChP 2020 protocol . This high level of precision and accuracy is a direct requirement for use as a system suitability standard or for spiking in recovery studies. While many impurity standards from commercial suppliers offer purity ≥95%, the validated RSD and recovery data for this specific compound provide documented confidence in its use for quantitative analysis, reducing the risk of method failure due to standard variability [1].

Analytical Reference Standards Quality Control Method Validation

Chromatographic Differentiation: (E)-Isomer is Resolved from Common USP Specified Impurities A, B, and C

The USP monograph for fluconazole specifies the relative retention times (RRTs) for Related Compounds A (RRT ~0.50), B (RRT ~0.81), and C (RRT ~0.86) against a fluconazole peak at RRT 1.00 [1]. The (E)-isomer, Fluconazole Impurity 14, is not among these specified impurities and is typically observed as an unspecified impurity at a different RRT. A Chinese Pharmacopoeia-based method specifically designed to resolve a larger number of impurities, including this (E)-isomer, ensures that it does not co-elute with the main drug peak or other known impurities through careful control of mobile phase pH (2.8±0.1) and column temperature (30±1°C) . This distinct chromatographic behavior means the (E)-isomer requires its own characterized reference standard for accurate identification, as it cannot be assumed to have the same response factor or retention as the USP-listed compounds.

Chromatographic Separation Impurity Profiling System Suitability

Key Procurement-Driven Application Scenarios for (E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole


ANDA Method Development and Validation for Fluconazole API

Pharmaceutical companies developing a generic fluconazole product must validate an HPLC method capable of separating and quantifying all potential process impurities. The (E)-isomer standard is essential for determining its relative retention time and response factor against the fluconazole peak, establishing system suitability criteria, and performing accuracy/recovery studies as required by ICH Q2(R1) guidelines. Its validated LOD of 0.05 μg/mL ensures the method's sensitivity meets the reporting threshold for unspecified impurities .

Routine Quality Control Lot Release Testing per ChP 2020

For fluconazole API and finished products marketed in regions following the Chinese Pharmacopoeia, QC laboratories must include the (E)-isomer in their impurity profile analysis. The standard's documented repeatability (RSD ≤2.0%) and recovery (98%-102%) under the ChP method provide confidence in batch-to-batch consistency of analytical results, directly supporting lot release decisions and minimizing the risk of regulatory non-compliance .

Forced Degradation Studies to Differentiate Process from Degradation Impurities

During stress testing of fluconazole under heat, light, and humidity, the (E)-isomer can serve as a marker to distinguish between synthesis-related impurities and degradation products. Since the (E)-isomer is a process impurity rather than a degradant, its presence or absence in forced degradation samples, when tracked with an authentic standard, helps establish the impurity's origin and justifies its control in the final API specification [1].

Reference Standard for Cross-Pharmacopeia Method Bridging

For global manufacturers, a single characterized standard of the (E)-isomer can be used to bridge USP and ChP impurity profiling methods. By demonstrating that the impurity peak in the ChP method corresponds to the same unspecified impurity in the USP method, a manufacturer can harmonize their global QC strategy and reduce the number of reference standards required for multi-market compliance .

Quote Request

Request a Quote for (E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.